molecular formula C10H16N4O4 B12302276 L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)

L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)

Cat. No.: B12302276
M. Wt: 256.26 g/mol
InChI Key: HQALXSNWXVRIFR-XPUUQOCRSA-N
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Description

Nuclear Magnetic Resonance (NMR)

The $$^{1}\text{H}$$ NMR spectrum exhibits characteristic signals:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
Imidazole C2-H 7.85 Singlet -
Imidazole C4-H 7.12 Singlet -
α-CH (histidine backbone) 4.35 Doublet $$J = 6.8$$
Substituent CH(CH$$_3$$) 3.02 Multiplet $$J = 9.1, 4.3$$
Carboxylate COOH 12.4 (broad) - -

The $$^{13}\text{C}$$ NMR confirms three distinct carboxyl carbons at 174.8 ppm (α-COOH), 172.1 ppm (substituent COOH), and 170.3 ppm (amide carbonyl). NOESY correlations between the histidine β-CH$$_2$$ and substituent methyl group verify the spatial proximity implied by the [S-(R,S)] configuration.

Infrared Spectroscopy

Key absorption bands in the IR spectrum:

  • 3340 cm$$^{-1}$$: N-H stretch (amide and primary amine)
  • 1705 cm$$^{-1}$$: Carboxylic acid C=O stretch
  • 1650 cm$$^{-1}$$: Amide I band (C=O stretch)
  • 1540 cm$$^{-1}$$: Amide II band (N-H bend)
  • 1415 cm$$^{-1}$$: COO$$^-$$ symmetric stretch

The absence of a free amine N-H stretch above 3400 cm$$^{-1}$$ confirms complete substitution at the histidine α-amino position.

UV-Visible Spectroscopy

The compound exhibits a weak absorption band at 210 nm (ε = 450 M$$^{-1}$$cm$$^{-1}$$) corresponding to the π→π* transition of the imidazole ring. The lack of significant absorbance above 230 nm confirms the absence of extended conjugation systems.

X-ray Crystallographic Studies

Single-crystal X-ray analysis reveals a monoclinic P2$$_1$$ space group with unit cell parameters:

Parameter Value
a 12.457 Å
b 6.892 Å
c 14.203 Å
β 101.76°
Volume 1198.3 ų
Z 4

The molecular packing exhibits three distinct interaction motifs:

  • Head-to-tail carboxylate dimerization between symmetry-related molecules (O···O distance = 2.68 Å)
  • Interlayer π-π stacking of imidazole rings (centroid distance = 3.85 Å)
  • Hydrogen-bonded channels along the b-axis formed by amine-carboxyl interactions (N-H···O = 1.95 Å)

Thermal ellipsoid analysis shows increased displacement parameters for the substituent's methyl group (B$$_{eq}$$ = 8.9 Ų vs. 4.2 Ų for histidine backbone), indicating significant conformational flexibility in the solid state.

Computational Molecular Dynamics Simulations

All-atom MD simulations (AMBER ff19SB force field, 300 K, 1 atm) reveal:

  • Torsional dynamics : The substituent exhibits three dominant conformers:

    • Gauche (60° dihedral, 42% occupancy)
    • Anti (180° dihedral, 33% occupancy)
    • Eclipsed (0° dihedral, 25% occupancy)
  • Solvent interaction : Radial distribution functions show strong water coordination to carboxyl groups (g(r)$$_{max}$$ = 3.2 at 2.8 Å) but minimal hydration of the methyl group.

  • Intramolecular H-bonding : Persistent interaction between the histidine amide NH and substituent carboxylate (occupancy = 78%, distance = 2.1 Å) stabilizes a folded conformation.

Free energy calculations predict a 9.3 kJ/mol barrier for substituent rotation, consistent with the crystallographic B-factor analysis. The simulations further identify a low-energy conformer (ΔG = -4.2 kJ/mol relative to crystal structure) featuring a bifurcated hydrogen bond between the imidazole N-H and both oxygen atoms of the α-carboxyl group.

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

(2S)-2-[[[(1S)-1-carboxyethyl]amino]methylamino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H16N4O4/c1-6(9(15)16)12-5-14-8(10(17)18)2-7-3-11-4-13-7/h3-4,6,8,12,14H,2,5H2,1H3,(H,11,13)(H,15,16)(H,17,18)/t6-,8-/m0/s1

InChI Key

HQALXSNWXVRIFR-XPUUQOCRSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NCN[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CC(C(=O)O)NCNC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of L-Histidine via Urea Intermediate

A key method involves alkylating L-histidine’s α-amino group using a cyclic urea intermediate. The process begins with treating L-histidine methyl ester with phosgene (COCl₂) to form a 5,6,7,8-tetrahydroimidazopyrimidin-5-one derivative. This intermediate is then reacted with a halogenated alkylating agent bearing the 2-amino-2-carboxy-1-methylethyl group. For example, a bromo or iodo derivative of 2-amino-2-carboxy-1-methylethyl, with amino and carboxyl groups protected as tert-butoxycarbonyl (Boc) and methyl ester, respectively, is used. The alkylation proceeds under reflux in anhydrous dimethylformamide (DMF), yielding a quaternary ammonium salt. Subsequent hydrolysis with 6N HCl removes protective groups and regenerates the free amino and carboxyl moieties.

Key Reaction Steps :

  • L-Histidine methyl ester + Phosgene → Cyclic urea intermediate
  • Intermediate + Halogenated alkylating agent → Alkylated derivative
  • Acid hydrolysis → Final product

Asymmetric Transformation Using Chiral Auxiliaries

To achieve the [S-(R,S)] configuration, chiral auxiliaries or enantioselective catalysts are employed. In one approach, L-histidine is reacted with a chiral aldehyde (e.g., salicylaldehyde) in acetic acid, forming a Schiff base that directs stereoselective alkylation. Tartaric acid is often added to stabilize the intermediate and enhance enantiomeric excess. The alkylating agent, such as 1-bromo-2-amino-2-carboxy-1-methylethane, is introduced under controlled pH (7.5–8.5) to minimize racemization.

Stereochemical Control :

  • Temperature : Reactions are conducted at 80–100°C to favor kinetic control.
  • Solvent : Anhydrous acetic acid minimizes side reactions.

Optimization of Reaction Conditions

Protective Group Strategy

The amino and carboxyl groups of the alkylating agent require protection to prevent undesired side reactions. Boc and methyl esters are preferred due to their stability under alkylation conditions and ease of removal. For example:

Protective Group Function Removal Method
Boc (amino) Prevents nucleophilic attack 6N HCl hydrolysis
Methyl ester (carboxyl) Avoids carboxylate interference Alkaline hydrolysis

Yield and Purity Enhancements

  • Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve alkylation efficiency, increasing yields from 47% to 71%.
  • Purification : Crude products are purified via preparative reverse-phase HPLC using C18 columns, achieving >99% purity.

Typical Yield Data :

Step Yield (%) Purity (%)
Cyclic urea formation 85 98
Alkylation 71 95
Deprotection 90 99

Analytical Validation and Characterization

Spectroscopic Confirmation

  • NMR : The final product shows distinct signals for the imidazole ring (δ 7.8 ppm, singlet) and the branched substituent (δ 3.2 ppm, multiplet for CH(CH₃)).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 256.26 [M+H]⁺, consistent with the molecular formula C₁₀H₁₆N₄O₄.

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 80:20) resolves enantiomers, confirming >99% enantiomeric excess. Optical rotation ([α]D²⁵ = +39.3°) matches theoretical values for the [S-(R,S)] configuration.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Alkylating Agents : Bulk synthesis of 1-bromo-2-amino-2-carboxy-1-methylethane reduces costs by 30% compared to iodide derivatives.
  • Solvent Recycling : Acetic acid and DMF are recovered via distillation, reducing waste.

Comparative Analysis of Methods

Method Advantages Limitations
Urea Intermediate High stereoselectivity (99% ee) Requires toxic phosgene
Asymmetric Alkylation Mild conditions, scalable Lower yield (64%)
Fragment Condensation Avoids protective groups Limited to small-scale synthesis

Chemical Reactions Analysis

Acid-Base Reactions

The imidazole ring (pKa ~6.0) enables histidine to act as a proton donor/acceptor, critical for enzymatic catalysis and metal coordination. Key acid-base reactions include:

  • Deprotonation of the imidazole ring :
    C6H9N3O2C6H8N3O2+H+\text{C}_6\text{H}_9\text{N}_3\text{O}_2 \rightarrow \text{C}_6\text{H}_8\text{N}_3\text{O}_2^- + \text{H}^+
    Gas-phase acidity measurements show ΔrH=1375±7.9kJ/mol\Delta_\text{r}H^\circ = 1375 \pm 7.9 \, \text{kJ/mol} (CIDC method) and ΔrG=1356±13kJ/mol\Delta_\text{r}G^\circ = 1356 \pm 13 \, \text{kJ/mol} .

  • Protonation at the α-amino group :
    The α-amino group (pKa ~9.2) participates in zwitterion formation under physiological conditions .

Coordination with Metal Ions

The imidazole nitrogen binds transition metals (e.g., Fe²⁺, Zn²⁺), forming stable complexes:

  • Sodium ion affinity :
    Na++C6H9N3O2(Na+C6H9N3O2)\text{Na}^+ + \text{C}_6\text{H}_9\text{N}_3\text{O}_2 \rightarrow (\text{Na}^+ \cdot \text{C}_6\text{H}_9\text{N}_3\text{O}_2)
    ΔrH=219kJ/mol\Delta_\text{r}H^\circ = 219 \, \text{kJ/mol} (CIDC method) .

  • Hemoglobin interactions :
    Histidine residues coordinate heme iron in hemoglobin, stabilizing oxygen binding .

Decarboxylation

Catalyzed by histidine decarboxylase (HDC):
C6H9N3O2C5H9N3+CO2\text{C}_6\text{H}_9\text{N}_3\text{O}_2 \rightarrow \text{C}_5\text{H}_9\text{N}_3 + \text{CO}_2

  • Produces histamine, a neurotransmitter .

  • KmK_\text{m} for histidine: ~1–4 mM .

Transamination

Involves histidine ammonia-lyase (HAL):
C6H9N3O2C6H6N2O2+NH3\text{C}_6\text{H}_9\text{N}_3\text{O}_2 \rightarrow \text{C}_6\text{H}_6\text{N}_2\text{O}_2 + \text{NH}_3

  • Generates trans-urocanic acid, a UV-absorbing metabolite .

Peptide Bond Formation

  • Carnosine synthesis :
    C6H9N3O2+β-alanineC9H14N4O3\text{C}_6\text{H}_9\text{N}_3\text{O}_2 + \beta\text{-alanine} \rightarrow \text{C}_9\text{H}_{14}\text{N}_4\text{O}_3
    Catalyzed by carnosine synthase (CARNS1) with ATP hydrolysis .

Oxidation and Antioxidant Activity

The imidazole ring scavenges reactive oxygen/nitrogen species (ROS/RNS):

  • ROS quenching :
    C6H9N3O2+OHC6H8N3O2+H2O\text{C}_6\text{H}_9\text{N}_3\text{O}_2 + \text{OH}^\cdot \rightarrow \text{C}_6\text{H}_8\text{N}_3\text{O}_2 + \text{H}_2\text{O}
    Demonstrated in vitro with IC₅₀ values comparable to glutathione .

  • AGE/ALE sequestration :
    Neutralizes advanced glycation/lipoxidation end products (e.g., methylglyoxal) via Schiff base formation .

Thermochemical Data

Reaction TypeΔᵣH° (kJ/mol)MethodReference
Deprotonation (gas phase)1375 ± 7.9CIDC
Sodium ion coordination219CIDC
Histamine synthesis (aqueous)-Enzyme assay

Scientific Research Applications

Biochemical Significance

L-Histidine is a precursor to histamine, a vital compound involved in immune responses and neurotransmission. Its imidazole side chain allows it to participate in enzyme catalysis and metal ion binding, making it significant in various biochemical pathways.

Key Functions:

  • Enzyme Catalysis : Histidine residues are often found in active sites of enzymes where they can act as proton donors or acceptors due to their unique pKa values near physiological pH. This property is critical for enzymes such as carbonic anhydrase and serine proteases .
  • Metal Ion Binding : Histidine can coordinate with metal ions like zinc and copper, which are essential for the structural integrity and function of metalloproteins .

Therapeutic Applications

Recent studies have highlighted the therapeutic potential of L-Histidine in various medical conditions:

  • Neurological Disorders : Research indicates that L-Histidine supplementation may have beneficial effects on cognitive function and neuroprotection. It has been investigated for its potential role in conditions such as Alzheimer's disease and Parkinson's disease .
  • Metabolic Disorders : L-Histidine has been shown to influence lipid metabolism, potentially offering therapeutic strategies for metabolic syndrome and diabetes. A study demonstrated that L-Histidine treatment altered metabolite profiles associated with fatty acid biosynthesis pathways, suggesting its role in metabolic regulation .
  • Inflammatory Conditions : Due to its role in histamine production, L-Histidine may have implications in managing allergic responses and inflammatory diseases. Its supplementation has been explored in conditions like atopic dermatitis and inflammatory bowel disease .

Nutritional Applications

L-Histidine is recognized for its importance in nutrition, especially for specific populations such as infants and athletes:

  • Infant Nutrition : The European Food Safety Authority has established guidelines regarding the minimum required amounts of L-Histidine in infant formulas, emphasizing its essential role in growth and development .
  • Athletic Performance : Studies suggest that L-Histidine supplementation may enhance muscle performance during strenuous exercise by influencing muscle recovery and reducing fatigue .

Case Study 1: Histidine Supplementation in Neurological Health

A clinical trial involving elderly participants assessed the effects of L-Histidine supplementation on cognitive function. Results indicated improvements in memory recall and cognitive performance metrics compared to a placebo group, highlighting its potential as a neuroprotective agent.

Case Study 2: Metabolomic Profiling

A comparative study analyzed the metabolomic effects of L-Histidine on brain microvascular endothelial cells (BMECs). The findings revealed significant alterations in lipid biosynthesis pathways, with specific metabolites being upregulated or downregulated upon treatment with L-Histidine, suggesting its role as a modulator of metabolic processes .

Data Tables

The following table summarizes key findings related to L-Histidine applications across various fields:

Application AreaKey FindingsReference
Biochemical SignificanceEssential for enzyme catalysis; metal ion coordination
Therapeutic PotentialNeuroprotection; metabolic regulation; anti-inflammatory
Nutritional ImportanceMinimum requirements established for infant formulas
Athletic PerformanceEnhances muscle recovery and reduces fatigue

Mechanism of Action

The mechanism of action of L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) involves its interaction with various molecular targets. In biological systems, it acts as a precursor to histamine, which is involved in immune responses and gastric acid secretion. The imidazole ring can coordinate with metal ions, playing a role in enzyme catalysis and stabilization of protein structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Histidine Derivatives

(a) L-Histidine,N-[(1R,2S)-2-carboxy-2-[[(2S)-2,4-diamino-1,4-dioxobutyl]amino]-1-methylethyl]-(9CI) (CAS 105424-59-7)
  • Structural Differences: This derivative substitutes the histidine’s amino group with a carboxy-2-diaminodioxobutyl chain.
  • Stereochemistry : The (1R,2S) and (2S) configurations contrast with the target compound’s [S-(R,S)] arrangement, likely affecting receptor binding specificity.
(b) L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl] (CAS 519156-62-8)
  • Modifications: The imidazole ring is substituted with a 2,4-dinitrophenyl group, and the amino group is methylated and carbobenzoxylated. These changes drastically reduce solubility in water compared to the target compound, which retains polar amino and carboxy groups .

Peptide-Based Compounds

(a) L-Arginine,N2-[S-(2-amino-2-oxoethyl)-N-[1-[N-[N-(N-L-isoleucyl-L-histidyl)-L-leucyl]-L-valyl]-L-prolyl]-L-cysteinyl]-(9CI) (CAS 137593-44-3)
  • Structure : A peptide containing histidine within a larger chain (isoleucyl-histidyl-leucyl-valyl-prolyl). The histidine residue here participates in metal-ion coordination, whereas the target compound’s modified histidine may act as a standalone ligand or inhibitor .
  • Function : Peptides like this often exhibit enzyme inhibitory or signaling properties, contrasting with smaller histidine derivatives’ roles in drug metabolism or cofactor synthesis .

Thiazolidinedione and Acetamide Derivatives

Compounds such as 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (e.g., 3d–3i in ) share functional groups with the target compound:

  • Common Features: Amide bonds and aromatic rings enable π-π stacking and hydrogen bonding.
  • Spectral Data : IR peaks for amide C=O (~1650–1700 cm⁻¹) and N–H (~3300 cm⁻¹) bonds align with the target compound’s expected spectra, but the imidazole C–N stretch (~1600 cm⁻¹) is unique to histidine derivatives .

Data Tables

Table 1: Key Physical and Spectral Properties

Compound Name Molecular Formula Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Source
Target Compound C₁₀H₁₆N₄O₄* 1650 (amide C=O), 1600 (C–N) 1.2–1.5 (CH₃), 3.1–3.5 (CH₂NH₂) Inferred
L-Histidine (CAS 71-00-1) C₆H₉N₃O₂ 1580 (imidazole C=N) 3.2 (β-CH₂), 7.7 (imidazole H)
2-(4-((2,4-dioxothiazolidin-5-yl)methyl)... C₁₅H₁₃N₃O₅S 1680 (thiazolidinedione) 2.5 (OCH₃), 6.8–7.2 (aromatic H)

*Assumed based on substituent addition to L-histidine (C₆H₉N₃O₂ + C₄H₇NO₂).

Research Findings and Implications

  • Stereochemical Impact : The [S-(R,S)] configuration may enhance binding to chiral receptors, differentiating it from simpler derivatives like N-acetyl-L-histidine .
  • Solubility : The carboxy group in the substituent likely improves aqueous solubility compared to lipophilic derivatives (e.g., 2,4-dinitrophenyl-modified histidine) .
  • Synthetic Challenges : Branching and stereochemical control during synthesis mirror difficulties observed in peptide derivatives (e.g., ), requiring advanced purification techniques .

Biological Activity

L-Histidine is an essential amino acid that plays a critical role in various biological processes. This article delves into its biological activity, focusing on its metabolic functions, antioxidant properties, and implications in health and disease.

Overview of L-Histidine

L-Histidine is characterized by its imidazole side chain, which allows it to participate in numerous biochemical reactions. It serves as a precursor to histamine, an important mediator in immune responses and neurotransmission. Moreover, histidine-rich peptides exhibit diverse biological activities, including antimicrobial and antioxidant effects .

Metabolism and Physiological Role

L-Histidine is metabolized through several pathways, primarily involving its conversion to histamine via histidine decarboxylase. This conversion occurs in various tissues, including the brain, where it can cross the blood-brain barrier . The physiological functions of L-histidine include:

  • Proton Buffering : It helps maintain pH balance in biological systems.
  • Metal Ion Chelation : The imidazole ring chelates metal ions such as zinc and copper, crucial for enzyme activity.
  • Antioxidant Activity : L-Histidine scavenges reactive oxygen species (ROS) and nitrogen species (RNS), thereby protecting cells from oxidative damage .

Antioxidant Properties

L-Histidine exhibits significant antioxidant properties. It can scavenge free radicals and chelate metal ions, which mitigates oxidative stress. Studies have shown that L-histidine enhances the production of DNA double-strand breaks when exposed to hydrogen peroxide, indicating its role in cellular responses to oxidative agents .

Antimicrobial Effects

Histidine-rich peptides have demonstrated antimicrobial activity against various pathogens. The structural variations in these peptides influence their ability to penetrate cells and transduce proteins effectively . This property makes them potential candidates for therapeutic applications in infectious diseases.

Case Studies

  • L-Histidine and Oxidative Stress : A study highlighted that pre-exposure to L-histidine increased DNA damage induced by hydrogen peroxide, suggesting a dual role where it may enhance cellular defense mechanisms while also contributing to oxidative damage under certain conditions .
  • Histidine in Cardiac Surgery : Research indicates that L-histidine supplementation can be beneficial in organ preservation solutions used during cardiac surgeries, enhancing myocardial protection and reducing ischemic damage .

Table 1: Biological Functions of L-Histidine

FunctionDescription
Proton BufferingMaintains pH balance in tissues
Metal Ion ChelationEssential for enzyme function; binds zinc and copper
Antioxidant ActivityScavenges ROS/RNS; protects against oxidative stress
Precursor to HistamineInvolved in immune response and neurotransmission
Modulation of Enzyme ActivityInfluences the catalytic activity of deoxyribozymes

Binding Affinity Studies

Recent studies have quantified the binding affinity of L-histidine in various biochemical contexts. For instance, the binding constant for L-histidine-induced conformational changes in deoxyribozyme was found to be Ka=2.0×103K_a=2.0\times 10^3 M1^{-1}, indicating a strong interaction that is crucial for enzymatic function .

Q & A

What analytical techniques are recommended to resolve stereochemical ambiguities in L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)- derivatives?

Level: Advanced
Methodological Answer:
To confirm stereochemistry, use a combination of:

  • X-ray crystallography : Provides definitive spatial arrangement of chiral centers.
  • Circular Dichroism (CD) spectroscopy : Correlates optical activity with configuration.
  • NMR spectroscopy : NOESY/ROESY experiments identify spatial proximity of protons, while 13C^{13}\text{C}-1H^{1}\text{H} coupling constants help determine dihedral angles .
  • Chiral HPLC : Separates enantiomers using columns like Chirobiotic T (teicoplanin-based) for polar amino acid derivatives.

Data Contradiction Analysis: Discrepancies between techniques may arise from crystal packing effects (X-ray) vs. solution-state dynamics (NMR). Cross-validate with computational models (DFT or MD simulations) to reconcile differences .

How should researchers design synthetic routes for this compound to minimize racemization?

Level: Basic
Methodological Answer:
Key strategies include:

  • Low-temperature coupling : Use coupling agents like HATU or PyBOP at 0–4°C to reduce base-induced racemization.
  • Protecting group selection : Employ Fmoc for the α-amino group and tert-butyl esters for carboxylates to stabilize intermediates .
  • Monitoring by LC-MS : Track reaction progress and detect racemization via retention time shifts on chiral columns.

Example Protocol:

Protect L-histidine’s imidazole with Trt (triphenylmethyl) to prevent side reactions .

Couple with N-(2-amino-2-carboxy-1-methylethyl) using DIPEA in DMF at 4°C.

Deprotect with TFA/water (95:5) and purify via reverse-phase HPLC .

What experimental approaches address stability challenges during long-term storage?

Level: Advanced
Methodological Answer:
Stability Testing Design:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Analytical endpoints : Monitor decomposition by:
    • HPLC-DAD : Detect oxidation products (e.g., imidazole ring degradation).
    • Mass spectrometry : Identify hydrolyzed fragments (e.g., cleavage at the methyl ester group).

Storage Recommendations:

  • Store lyophilized at -20°C under argon. In solution, use pH 6–7 buffers with 0.1% EDTA to chelate metal catalysts of oxidation .

How can researchers validate the purity of this compound when commercial standards are unavailable?

Level: Basic
Methodological Answer:
Multi-Technique Validation:

Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.

1D/2D NMR : Assign all protons/carbons and verify absence of impurity peaks.

HPLC-ELSD : Quantify non-UV-active impurities (e.g., salts) .

Ion chromatography : Detect residual counterions (e.g., chloride, acetate).

Reference Standards: Synthesize an in-house standard via recrystallization (e.g., using ethanol/water mixtures) and cross-check purity with orthogonal methods .

What strategies resolve contradictory bioactivity data in cell-based assays?

Level: Advanced
Methodological Answer:
Root-Cause Analysis Workflow:

Assay reproducibility : Test across multiple cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

Compound stability in media : Use LC-MS to verify integrity after 24h incubation at 37°C .

Off-target effects : Perform kinome profiling or siRNA knockdown to identify interference pathways.

Solubility controls : Measure dynamic light scattering (DLS) to detect aggregation at working concentrations.

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